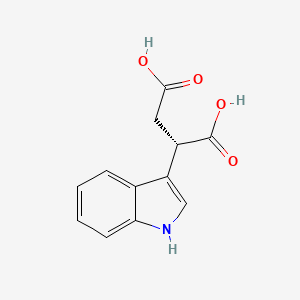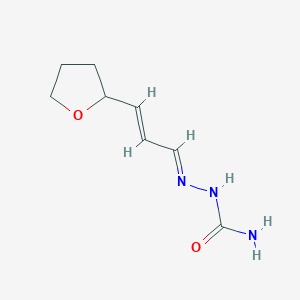
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is an organic compound with the molecular formula C₈H₁₃N₃O₂ It features a tetrahydrofuran ring, which is a five-membered ring containing four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide typically involves multiple steps:
Formation of Tetrahydrofuran Derivative: The starting material, tetrahydrofuran, undergoes functionalization to introduce the allylidene group.
Hydrazinecarboxamide Introduction: The functionalized tetrahydrofuran derivative is then reacted with hydrazinecarboxamide under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the double bonds or other reactive sites within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of materials with unique properties, such as polymers or resins.
作用機序
The mechanism by which 2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or interference with cellular signaling processes.
類似化合物との比較
Similar Compounds
2-(Tetrahydrofuran-2-yl)acetonitrile: This compound shares the tetrahydrofuran ring but has a different functional group.
2-(Tetrahydrofuran-2-yl)ethanol: Another similar compound with a hydroxyl group instead of the hydrazinecarboxamide moiety.
Uniqueness
2-(3-(Tetrahydrofuran-2-yl)allylidene)hydrazinecarboxamide is unique due to the presence of both the tetrahydrofuran ring and the hydrazinecarboxamide group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H13N3O2 |
|---|---|
分子量 |
183.21 g/mol |
IUPAC名 |
[(E)-[(E)-3-(oxolan-2-yl)prop-2-enylidene]amino]urea |
InChI |
InChI=1S/C8H13N3O2/c9-8(12)11-10-5-1-3-7-4-2-6-13-7/h1,3,5,7H,2,4,6H2,(H3,9,11,12)/b3-1+,10-5+ |
InChIキー |
NECGLWIPWCQCPF-MZCGDCDISA-N |
異性体SMILES |
C1CC(OC1)/C=C/C=N/NC(=O)N |
正規SMILES |
C1CC(OC1)C=CC=NNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



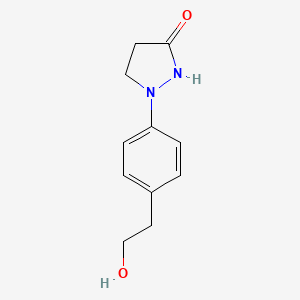
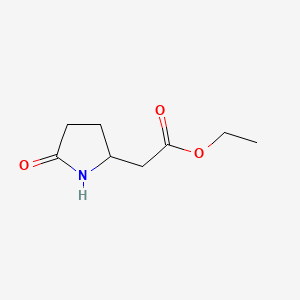

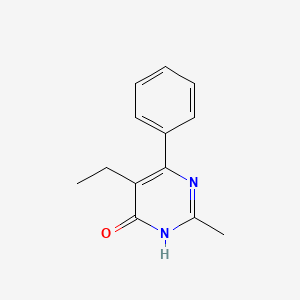
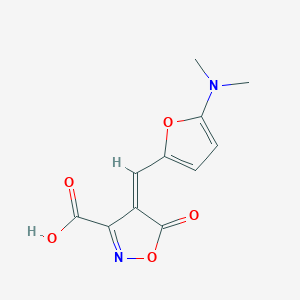
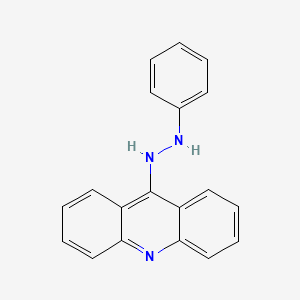
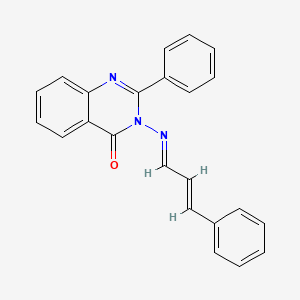

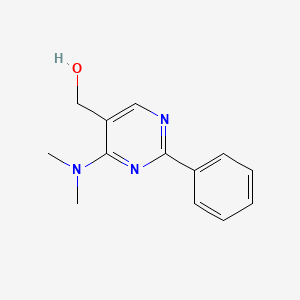
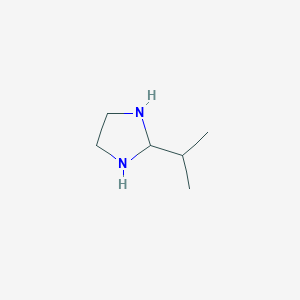
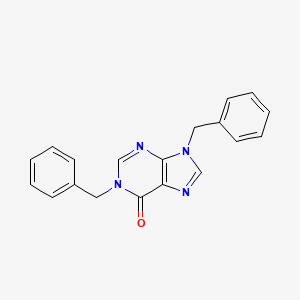
![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)
